molecular formula C7H12N2O2 B1378374 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone hydrate CAS No. 1559062-12-2

1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone hydrate

Cat. No.: B1378374
CAS No.: 1559062-12-2
M. Wt: 156.18 g/mol
InChI Key: LVLSWCHKWLLVBZ-UHFFFAOYSA-N
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Description

1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone hydrate is a chemical compound with the molecular formula C7H10N2O·H2O It is a hydrate form of 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone, which is a pyrazole derivative

Scientific Research Applications

1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone hydrate has several applications in scientific research:

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of pyrazole derivatives and their chemical properties.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine:

  • Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety data sheet (SDS) for 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone hydrate can be found online . It is recommended to refer to the SDS for detailed safety and hazard information.

Preparation Methods

The synthesis of 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone hydrate typically involves the reaction of 1,3-dimethyl-1H-pyrazole with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrate form is obtained by crystallization from an aqueous solution.

Synthetic Route:

    Starting Materials: 1,3-dimethyl-1H-pyrazole, acetyl chloride, pyridine.

    Reaction Conditions: The reaction is carried out at room temperature with stirring.

    Isolation: The product is isolated by crystallization from an aqueous solution.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and purification systems to ensure high yield and purity of the product.

Chemical Reactions Analysis

1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone hydrate undergoes various chemical reactions, including:

Oxidation:

    Reagents: Potassium permanganate, hydrogen peroxide.

    Conditions: Typically carried out in an acidic medium.

    Products: Oxidation of the pyrazole ring can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction:

    Reagents: Sodium borohydride, lithium aluminum hydride.

    Conditions: Carried out in an inert atmosphere.

    Products: Reduction can lead to the formation of alcohols or other reduced derivatives.

Substitution:

    Reagents: Halogens, nucleophiles.

    Conditions: Carried out under controlled temperature and pressure.

    Products: Substitution reactions can lead to the formation of halogenated or other substituted derivatives.

Mechanism of Action

The mechanism of action of 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone hydrate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone hydrate can be compared with other similar compounds, such as:

    1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone: The non-hydrate form of the compound.

    1-(1,3-dimethyl-1H-pyrazol-4-yl)propanone: A similar compound with a different alkyl group.

    1-(1,3-dimethyl-1H-pyrazol-4-yl)butanone: Another similar compound with a longer alkyl chain.

The uniqueness of this compound lies in its hydrate form, which can influence its physical and chemical properties, such as solubility and stability.

Properties

IUPAC Name

1-(1,3-dimethylpyrazol-4-yl)ethanone;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.H2O/c1-5-7(6(2)10)4-9(3)8-5;/h4H,1-3H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLSWCHKWLLVBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)C)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52773-23-6
Record name 1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethanone hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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